molecular formula C11H21N3 B13526388 3-Heptyl-1-methyl-1h-pyrazol-5-amine

3-Heptyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13526388
M. Wt: 195.30 g/mol
InChI Key: YUXXSWHIWQNMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptyl-1-methyl-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry and drug discovery . The structure consists of a pyrazole ring substituted with a heptyl chain at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position. While specific biological data for this compound is limited in the public domain, the pyrazole-5-amine motif is a recognized precursor to numerous bioactive molecules and pharmaceuticals . This compound serves as a versatile building block for organic synthesis and medicinal chemistry research . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The incorporation of a lipophilic heptyl chain may influence the compound's pharmacokinetic properties, such as membrane permeability, making it a valuable template for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . Researchers can utilize this amine in various functionalization reactions , such as reductive amination to create secondary amines or sulfonamidation with sulfonyl chlorides to synthesize sulfonamide derivatives . Pyrazole-sulfonamide hybrids, in particular, are of significant interest in drug development, as evidenced by FDA-approved drugs like Celecoxib (anti-inflammatory) and Encorafenib (anticancer), highlighting the therapeutic potential of this chemical class . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-heptyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9-11(12)14(2)13-10/h9H,3-8,12H2,1-2H3

InChI Key

YUXXSWHIWQNMRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN(C(=C1)N)C

Origin of Product

United States

Foundational & Exploratory

The Emergence of Pyrazole Amines as Medium-Chain Fatty Acid Mimetics: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Medium-chain fatty acids (MCFAs) are no longer viewed solely as metabolic intermediates; they are now recognized as critical signaling molecules that modulate a range of physiological and pathophysiological processes, particularly in immunity and metabolism.[1][2][3][4] A key mediator of these effects is the G protein-coupled receptor 84 (GPR84), which has emerged as a promising therapeutic target for a host of inflammatory and metabolic diseases.[1][5] This has spurred the development of synthetic ligands that can mimic the action of endogenous MCFAs. Among these, pyrazole amines have surfaced as a versatile and promising chemical scaffold. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the design, synthesis, and characterization of medium-chain fatty acid mimetic pyrazole amines as modulators of GPR84. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Rationale for Targeting GPR84 with MCFA Mimetics

Medium-chain fatty acids, typically with carbon chain lengths of 6 to 12, are not only a vital energy source but also act as signaling molecules in various tissues.[2][3][4] Their signaling functions are, in part, mediated by GPR84, a G protein-coupled receptor predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[5] GPR84 activation has been linked to a variety of inflammatory responses, making it a compelling target for therapeutic intervention in diseases with an inflammatory component, including inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), and fibrosis.[5]

The development of small molecule mimetics of MCFAs offers several advantages over the direct use of fatty acids, including improved pharmacokinetic properties, target selectivity, and the ability to fine-tune signaling pathways.[6] Fatty acid mimetics are bioactive molecules that bind to the endogenous fatty acid binding sites on proteins like receptors, enzymes, and transporters.[7] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its derivatives, particularly pyrazole amines, offer a synthetically tractable platform for creating diverse chemical libraries with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9][10][11] The structural versatility of pyrazole amines makes them ideal candidates for designing novel MCFA mimetics that can selectively target GPR84.

The Chemical Space of Pyrazole Amines: Synthesis and Design Principles

The design of medium-chain fatty acid mimetic pyrazole amines hinges on the strategic combination of a pyrazole amine core with a lipophilic "tail" that mimics the alkyl chain of an MCFA. The pyrazole ring itself can be variously substituted to fine-tune the molecule's physicochemical properties and its interaction with the receptor.

General Synthetic Routes to the Pyrazole Amine Scaffold

The synthesis of the pyrazole nucleus is well-established, with several robust methods available. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[12]

Experimental Protocol: Synthesis of a Substituted 5-Aminopyrazole

This protocol outlines a general procedure for the synthesis of a 5-aminopyrazole scaffold, which can then be further functionalized.

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d6)

  • HPLC, LC-MS instrumentation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted β-ketonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized 5-aminopyrazole using ¹H NMR, ¹³C NMR, and LC-MS analysis.[13][14]

Introducing the MCFA Mimetic Tail: Structure-Activity Relationship (SAR) Insights

The key to transforming a pyrazole amine into an MCFA mimetic lies in the introduction of an alkyl chain. The length and nature of this chain are critical for GPR84 activation. Endogenous GPR84 agonists are typically MCFAs with chain lengths of 9-14 carbons.[15] Synthetic agonists often incorporate a similar lipophilic tail. For instance, the known GPR84 agonist 6-n-octylaminouracil features an eight-carbon chain.[16]

Design Considerations:

  • Alkyl Chain Length: The length of the alkyl chain attached to the pyrazole amine core is a primary determinant of agonist activity. Chains of 8 to 12 carbons are a logical starting point for design.

  • Attachment Point: The alkyl chain can be attached to different positions on the pyrazole ring or the amine, influencing the molecule's conformation and binding to GPR84.

  • Flexibility and Rigidity: The introduction of cyclic structures or double bonds within the alkyl chain can modulate the molecule's flexibility, which can impact receptor binding and activation.

The following table summarizes the SAR for some known GPR84 agonists, providing a basis for the design of novel pyrazole amine-based mimetics.

CompoundScaffoldLipophilic TailEC50 (nM)Reference
Decanoic AcidCarboxylic AcidC10 Alkyl~10,000[15]
6-n-octylaminouracil (6-OAU)UracilC8 Alkylamino512[16]
2-(Hexylthio)pyrimidine-4,6-diolPyrimidineC6 AlkylthioPotent Agonist[4]
6-Nonylpyridine-2,4-diolPyridineC9 Alkyl0.189[15]

This data suggests that a heterocyclic core coupled with an alkyl chain of appropriate length is a successful strategy for potent GPR84 agonism.

In Vitro Characterization: A Step-by-Step Guide to Validating GPR84 Modulation

Once synthesized, the novel pyrazole amine derivatives must be rigorously tested to confirm their activity at GPR84. A tiered approach, starting with primary screens to identify active compounds and progressing to more detailed mechanistic studies, is recommended.

Primary Functional Assay: GTPγS Binding

The GTPγS binding assay is a robust and direct measure of G protein activation, a proximal event following GPCR stimulation.[17][18][19] This assay is particularly well-suited for identifying agonists of Gαi/o-coupled receptors like GPR84.[17]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR84 (e.g., HEK293 or CHO cells)

  • [³⁵S]GTPγS (radioligand)

  • Non-radiolabeled GTPγS (for non-specific binding determination)

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Test compounds (pyrazole amines) at various concentrations

  • Scintillation plates (e.g., WGA-coated SPA beads)

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR84-expressing cells using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well scintillation plate, add the following in order:

    • Assay buffer

    • GDP (final concentration typically 1-10 µM)

    • Cell membranes (5-20 µg of protein per well)

    • Test compound dilutions or vehicle control

    • For non-specific binding wells, add unlabeled GTPγS (final concentration 10 µM)

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Signal Detection: Centrifuge the plate and count the radioactivity in a microplate scintillation counter.[18]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[19]

Probing Downstream Signaling: cAMP and β-Arrestin Recruitment

GPR84 is known to couple to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, like many GPCRs, GPR84 can signal through β-arrestin pathways, which can mediate distinct cellular responses.[2] Assessing both pathways is crucial for understanding the full pharmacological profile of a novel pyrazole amine.

Experimental Workflow: Characterizing Downstream Signaling

GPR84_Signaling_Workflow cluster_ligand Ligand Interaction cluster_receptor Receptor Activation cluster_assays Downstream Assays cluster_readouts Functional Readouts Pyraz_Amine Pyrazole Amine (Test Compound) GPR84 GPR84 Receptor Pyraz_Amine->GPR84 Binds and Activates cAMP_Assay cAMP Assay (e.g., HTRF, AlphaLISA) GPR84->cAMP_Assay Inhibits Adenylyl Cyclase Arrestin_Assay β-Arrestin Recruitment (e.g., BRET, PathHunter) GPR84->Arrestin_Assay Recruits β-Arrestin G_Protein_Signal G Protein Signaling (Gi/o Pathway) cAMP_Assay->G_Protein_Signal Measures Arrestin_Signal β-Arrestin Signaling Arrestin_Assay->Arrestin_Signal Measures

Caption: Workflow for characterizing GPR84 downstream signaling.

Protocol Outline: β-Arrestin Recruitment Assay (BRET-based)

This protocol provides a general outline for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment.

Principle: This assay utilizes a cell line co-expressing GPR84 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like Venus or GFP). Upon agonist-induced activation of GPR84, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal.

Procedure:

  • Cell Culture: Culture HEK293 cells stably co-expressing GPR84-Rluc and Venus-β-arrestin in appropriate media.

  • Assay Preparation: Plate the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Ligand Stimulation: Replace the culture medium with assay buffer and add the test pyrazole amine compounds at various concentrations.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of ligand concentration to determine the EC₅₀ for β-arrestin recruitment.

Therapeutic Applications and Future Directions

The development of potent and selective pyrazole amine-based MCFA mimetics targeting GPR84 opens up a wide range of therapeutic possibilities.

Potential Therapeutic Areas:

  • Inflammatory Bowel Disease (IBD): By modulating the inflammatory response in the gut, GPR84 agonists could offer a novel treatment for IBD.[5]

  • Metabolic Diseases: GPR84 has been implicated in metabolic regulation, and its modulation could be beneficial in conditions like non-alcoholic steatohepatitis (NASH) and obesity.[1][5]

  • Fibrotic Diseases: GPR84 activation may play a role in fibrotic processes, suggesting that its antagonists could be beneficial in diseases like pulmonary fibrosis.[5]

  • Neuroinflammation: As GPR84 is expressed on microglia, its modulators could have applications in neuroinflammatory and neurodegenerative diseases.[5]

Future Perspectives: The field of MCFA mimetic pyrazole amines is still in its early stages. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening a broader diversity of pyrazole amine derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidating Biased Agonism: Investigating whether different pyrazole amines can act as biased agonists, preferentially activating either the G protein or β-arrestin pathway. This could lead to the development of drugs with more specific therapeutic effects and fewer side effects.

  • In Vivo Validation: Progressing lead compounds into preclinical animal models of inflammatory and metabolic diseases to validate their therapeutic efficacy.

The logical progression from chemical synthesis to in-depth biological characterization, as outlined in this guide, provides a robust framework for the discovery and development of the next generation of GPR84-targeted therapeutics.

References

  • Suzuki, M., Takaishi, S., Nagasaki, M., Ono, D., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry, 288(15), 10684-10691. [Link]

  • Wang, J., Wu, X., Wang, J., Zhang, Y., et al. (2015). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters, 6(5), 588-592. [Link]

  • Shenoy, S. K., & Lefkowitz, R. J. (2011). Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. Methods in Molecular Biology, 756, 145-155. [Link]

  • Liebscher, I., Müller, U., Teupser, D., Schiller, J., et al. (2011). Structures of reported GPR84 agonists. ResearchGate. [Link]

  • Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70, 2.10.1-2.10.20. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Methods in Molecular Biology, 237, 139-152. [Link]

  • Kim, J., Lee, H., Lee, J., & Yoon, J. B. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168512. [Link]

  • Patsnap Synapse. (2024). What are GPR84 agonists and how do they work?. [Link]

  • Marsango, S., Barki, N., Jenkins, L., & Milligan, G. (2023). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. British Journal of Pharmacology, 180(11), 1435-1448. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Mahindra, A., Jenkins, L., Marsango, S., Huggett, M., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(15), 10457-10473. [Link]

  • Kaur, S., & He, K. (2018). Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET. Methods in Molecular Biology, 1705, 149-162. [Link]

  • AACR Journals. (2023). Medium-Chain Fatty Acid Receptor GPR84 Modulates Cytotoxic CD8+ T cells Antitumor Immunity Through Metabolic Reprogramming. [Link]

  • Jenkins, L., Mahindra, A., Marsango, S., & Milligan, G. (2020). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 3(4), 776-791. [Link]

  • An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • Bauer, E. M., Martin, C., & Jones, C. E. (2023). The GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 69(3), 263-273. [Link]

  • Quiroga, D. A., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 964-1002. [Link]

  • Spallarossa, A., Brullo, C., & Schenone, S. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. [Link]

  • Garon, A., Zeilinger, M., & Wenzel, B. (2018). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 157, 102-116. [Link]

  • Wan, J. P., & Liu, Y. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2999. [Link]

  • Spallarossa, A., Brullo, C., & Schenone, S. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • El-Sayed, W. A., & Ali, O. M. (2025). Synthesis and spectral characterization of novel fatty acid chain substituted pyrazoline derivatives. ResearchGate. [Link]

  • Ieremias, L., et al. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. ResearchGate. [Link]

  • ResearchGate. (2023). The synthetic routes for pyrazoles 84. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Pavon, F. J., Serrano, A., & de la Torre, R. (2008). Antiobesity designed multiple ligands: Synthesis of pyrazole fatty acid amides and evaluation as hypophagic agents. Bioorganic & Medicinal Chemistry, 16(23), 9896-9905. [Link]

  • Nimbkar, S., et al. (2022). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Trends in Endocrinology & Metabolism, 33(6), 351-366.
  • O'Hayre, M., et al. (2017). Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. Journal of Medicinal Chemistry, 60(15), 6431-6458. [Link]

  • Oprea, T. I., et al. (2022). Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. International Journal of Molecular Sciences, 23(17), 9965. [Link]

Sources

Generating a 3-Alkyl-1-Methyl-1H-Pyrazol-5-Amine Library: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-alkyl-1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its prevalence is due to its ability to form key hydrogen bond interactions with protein targets, and the substituents at the 1, 3, and 5-positions can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, field-proven methodology for the generation of a diverse library of 3-alkyl-1-methyl-1H-pyrazol-5-amine analogs, from the synthesis of key starting materials to the final high-throughput purification of the library.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant attention in drug discovery due to their diverse biological activities.[4] The 3-alkyl-1-methyl-1H-pyrazol-5-amine core, in particular, has emerged as a valuable pharmacophore. For instance, derivatives of this scaffold have been developed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[1][2][5] The strategic placement of the alkyl group at the 3-position allows for probing of hydrophobic pockets in the target protein, while the 5-amino group serves as a crucial hydrogen bond donor. The N1-methylation is often key to improving cell permeability and metabolic stability.

The generation of a library of these compounds allows for a systematic exploration of the structure-activity relationship (SAR), enabling the identification of lead compounds with optimized properties. This guide will detail a robust and reproducible workflow for the synthesis and purification of such a library.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The generation of the 3-alkyl-1-methyl-1H-pyrazol-5-amine library is best approached through a two-step synthetic sequence:

  • Formation of the 3-Alkyl-1H-pyrazol-5-amine Core: This is achieved through the condensation of a diverse set of β-ketonitriles with methylhydrazine.

  • Regioselective N-Methylation: This step is crucial for obtaining the desired 1-methyl isomer.

This strategy allows for the introduction of diversity at the 3-position through the choice of β-ketonitrile starting materials.

Synthesis of β-Ketonitrile Building Blocks

The diversity of the final library is largely dependent on the availability of a wide range of β-ketonitriles. These can be synthesized through several methods, with the acylation of nitriles being a common and versatile approach.[6][7][8][9]

A general and economical method involves the condensation of esters with acetonitrile using a strong base such as potassium tert-butoxide.[7]

General Reaction:

This method is amenable to a variety of esters, allowing for the synthesis of β-ketonitriles with diverse alkyl and aryl "R" groups.[7]

Formation of the 3-Alkyl-1-methyl-1H-pyrazol-5-amine Core

The reaction of β-ketonitriles with methylhydrazine is a well-established method for the synthesis of 5-aminopyrazoles.[10] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization.

Reaction Mechanism:

The reaction of a β-ketonitrile with methylhydrazine can potentially lead to two regioisomers: the desired 3-alkyl-1-methyl-1H-pyrazol-5-amine and the 5-alkyl-1-methyl-1H-pyrazol-3-amine. The regioselectivity is influenced by the reaction conditions and the nature of the substituents. However, for many alkyl β-ketonitriles, the reaction with methylhydrazine often favors the formation of the desired 3-alkyl-1-methyl-1H-pyrazol-5-amine isomer.

Experimental Protocols

General Protocol for the Synthesis of a Representative β-Ketonitrile (Butyrylacetonitrile)
  • To a stirred suspension of potassium tert-butoxide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add acetonitrile (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl butyrate (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of aqueous HCl (1M) until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford butyrylacetonitrile.

General Protocol for the Synthesis of a Representative 3-Alkyl-1-methyl-1H-pyrazol-5-amine (3-Propyl-1-methyl-1H-pyrazol-5-amine)
  • To a solution of butyrylacetonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-propyl-1-methyl-1H-pyrazol-5-amine.

Library Generation Workflow

The generation of a diverse library of 3-alkyl-1-methyl-1H-pyrazol-5-amines can be efficiently achieved using a parallel synthesis approach.

Caption: Workflow for the parallel synthesis of a 3-alkyl-1-methyl-1H-pyrazol-5-amine library.

High-Throughput Purification: A Critical Step

The purification of a library of compounds, especially polar and basic molecules like aminopyrazoles, presents a significant challenge. Automated flash chromatography and preparative high-performance liquid chromatography (HPLC) are the methods of choice for high-throughput purification.[11][12][13][14][15]

Automated Flash Chromatography

Automated flash chromatography systems offer a significant advantage over manual methods by allowing for unattended purification of multiple samples. These systems use pre-packed columns and gradient elution to achieve efficient separation. For a library of aminopyrazoles, a normal-phase silica gel column with a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent peak tailing, is a good starting point.

Preparative HPLC

For compounds that are difficult to separate by flash chromatography or require higher purity, preparative reverse-phase HPLC (RP-HPLC) is the preferred method. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is typically used for the purification of basic compounds. The acidic modifier protonates the basic nitrogen atoms, improving peak shape and resolution.

Data Presentation: Representative Library of 3-Alkyl-1-Methyl-1H-Pyrazol-5-Amines

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )
LIB-001MethylC5H9N3111.14
LIB-002EthylC6H11N3125.17
LIB-003n-PropylC7H13N3139.20
LIB-004IsopropylC7H13N3139.20
LIB-005n-ButylC8H15N3153.23
LIB-006CyclopropylC7H11N3137.18
LIB-007PhenylC10H11N3173.22

Characterization and Quality Control

The identity and purity of each compound in the library must be confirmed. High-throughput analytical techniques are essential for this purpose.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight of each compound and an initial assessment of purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library, 1H and 13C NMR should be performed to confirm the structure and regiochemistry.

Conclusion: Enabling Drug Discovery

The ability to rapidly generate a diverse library of 3-alkyl-1-methyl-1H-pyrazol-5-amines is a powerful tool in modern drug discovery. The synthetic and purification strategies outlined in this guide provide a robust and efficient workflow for accessing these valuable compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can accelerate the identification and optimization of novel therapeutic agents.

References

  • Kiyokawa, K., & Minakata, S. (2017). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 49(15), 3249-3265.
  • Kyranos, J. N., & Cai, H. (2001). High-throughput purification of compound libraries. Current opinion in drug discovery & development, 4(3), 323-332.
  • Guth, O., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
  • O'Mahony, G., & van der Westhuizen, J. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2838-2846.
  • Kiyokawa, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry.
  • Zhao, J., et al. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 408-415.
  • Weller, H. N. (1999). High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA International Journal for Chemistry, 53(10), 534-539.
  • Li, Y., et al. (1999). Affinity-based screening of combinatorial libraries using automated, serial-column chromatography.
  • Novartis. (2024).
  • ResearchGate. (n.d.). Established methods for the synthesis of β‐ketonitriles by: a) acylation of metalated nitriles, b) palladium‐catalyzed carbonylative cross couplings, and c)
  • Google Patents. (n.d.).
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372-376.
  • Runcie, N., & Skowronska, I. (n.d.).
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372–376.
  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Google Patents. (n.d.).
  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 161–193.
  • Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Boshta, N., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic chemistry, 143, 107058.
  • Biotage. (2023, January 23). Automated flash column chromatography frees up time to enjoy researching new chemistries.
  • Fitch, W. L., et al. (2002). Software for automating analysis of encoded combinatorial libraries.
  • Cherevatskaya, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of organic chemistry, 86(14), 9573–9583.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • Puylaert, P., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(21), 5064-5072.
  • Wienen-Sum, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14995.
  • Google Patents. (n.d.).
  • Cherevatskaya, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9573-9583.
  • ResearchGate. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: Regioselective Sulfonamidation of 3-heptyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the targeted N-sulfonamidation of 3-heptyl-1-methyl-1H-pyrazol-5-amine. This transformation is a cornerstone reaction in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. This guide details the underlying chemical principles, a robust and optimized experimental protocol, and thorough procedures for the purification and characterization of the resulting N-(3-heptyl-1-methyl-1H-pyrazol-5-yl)sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of Pyrazole Sulfonamides in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in successful drug candidates. When functionalized with a sulfonamide moiety, the resulting pyrazole-sulfonamide hybrids exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][6]

The specific substrate, 3-heptyl-1-methyl-1H-pyrazol-5-amine, features a lipophilic heptyl group that can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins. The N1-methylation of the pyrazole ring prevents tautomerism, providing a fixed structural element for rational drug design. The primary amine at the C5 position serves as a key nucleophilic handle for the introduction of the sulfonamide group through reaction with various sulfonyl chlorides.[7]

This application note provides a detailed protocol for the efficient and regioselective sulfonamidation of this pyrazole derivative.

Mechanistic Insights and Strategic Experimental Design

The sulfonamidation of 3-heptyl-1-methyl-1H-pyrazol-5-amine with a sulfonyl chloride proceeds through a nucleophilic attack of the exocyclic amino group on the electrophilic sulfur atom of the sulfonyl chloride.[7] This is followed by the elimination of a chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine and drives the reaction towards completion.[7]

Key Experimental Considerations:

  • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[8] Pyridine can also be used and may offer catalytic benefits in some cases. The choice of base can influence reaction kinetics and the formation of byproducts.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are ideal to ensure the solubility of reactants and prevent unwanted side reactions.[8][9]

  • Temperature Control: The reaction is typically initiated at 0 °C to manage the initial exotherm and is then allowed to proceed at room temperature to ensure complete conversion.[10]

Experimental Workflow at a Glance

The overall experimental procedure is depicted in the following workflow diagram, illustrating the key stages from reaction setup to final product characterization.

G Sulfonamidation Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification & Characterization A Dissolve Pyrazole Amine in Anhydrous DCM B Add Triethylamine (Base) A->B C Cool to 0 °C B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Warm to Room Temperature D->E F Stir Overnight (12-16 h) E->F G Monitor by TLC F->G H Quench with Water G->H I Extract with DCM H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterize by NMR, IR, MS M->N

Figure 1: A step-by-step overview of the sulfonamidation of 3-heptyl-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Materials and Reagents:

ReagentSupplierGrade
3-heptyl-1-methyl-1H-pyrazol-5-amineCommercial Source≥95%
Arylsulfonyl chloride (e.g., TsCl)Sigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%, Anhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Silica GelSorbent Technologies60 Å, 230-400 mesh
Sodium Sulfate (Na₂SO₄)Sigma-AldrichAnhydrous
Hydrochloric Acid (1 M aq.)Fisher ScientificReagent Grade
Saturated Sodium Bicarbonate (aq.)In-house preparation-
Brine (Saturated NaCl aq.)In-house preparation-

Step-by-Step Synthesis:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-heptyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (2.4 equiv) to the solution and stir for 5 minutes.[7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the arylsulfonyl chloride (2.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyrazole amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours and monitor the progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.[7] Add distilled water to the residue.

  • Extraction: Extract the aqueous mixture twice with ethyl acetate.[7] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel to afford the pure sulfonamide.[10][11]

  • Stationary Phase and Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.[11]

  • Column Packing: Pack a column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried material onto the top of the column.[11]

  • Elution and Collection: Elute the column with the determined solvent gradient, collecting fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified sulfonamide.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[12][13][14][15]

Analytical MethodExpected Key Features
¹H NMR Disappearance of the NH₂ proton signals. Appearance of a new N-H proton signal for the sulfonamide. Signals corresponding to the protons of the newly introduced aryl group.
¹³C NMR Appearance of new carbon signals from the arylsulfonyl moiety. A shift in the chemical shift of the C5 carbon of the pyrazole ring.
FT-IR Characteristic S=O stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). N-H stretching vibration around 3250 cm⁻¹.
Mass Spectrometry Observation of the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle with care.

    • Triethylamine: Is flammable and has a strong odor. Avoid inhalation and skin contact.

    • Dichloromethane: Is a volatile solvent and a potential carcinogen. Minimize exposure.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Google Scholar.
  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. (2008, November 15). PubMed. Retrieved March 4, 2026, from [Link]

  • Purification of Nine Sulfonamides from Chicken Tissues by Immunoaffinity Chromatography Using Two Monoclonal Antibodies. (2019, November 27). Journal of AOAC INTERNATIONAL. Retrieved March 4, 2026, from [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). Magnetic Resonance in Chemistry. Retrieved March 4, 2026, from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved March 4, 2026, from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025, March 24). PMC. Retrieved March 4, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved March 4, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved March 4, 2026, from [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved March 4, 2026, from [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences. Retrieved March 4, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC. Retrieved March 4, 2026, from [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Omega. Retrieved March 4, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved March 4, 2026, from [Link]

  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. (2025, August 7). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. Retrieved March 4, 2026, from [Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (n.d.). Analyst (RSC Publishing). Retrieved March 4, 2026, from [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2012, March). Asian Journal of Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving N-Methyl Pyrazole and Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, the N-methylation of asymmetric pyrazoles and indazoles presents a notorious regiochemical challenge. Because the parent unsubstituted heterocycles rapidly tautomerize, alkylation typically yields a mixture of regioisomers.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and theoretical insights to help you synthesize, separate, and definitively characterize 1-methyl and 2-methyl isomers (or 1,3- vs. 1,5-substituted pyrazoles).

Troubleshooting Guide: Synthesis, Separation, and Characterization

Issue 1: Uncontrollable 1:1 Isomeric Mixtures During Synthesis

Symptom: Alkylating pyrazoles with standard reagents (e.g., MeI, K₂CO₃) in polar aprotic solvents yields near 1:1 mixtures of regioisomers. Root Cause: Under basic conditions, the heterocycle is deprotonated to form a highly nucleophilic pyrazolide anion. The two nitrogen atoms in this anionic state often have similar electron densities and steric accessibilities, making the activation energies for N1 vs. N2 attack nearly identical. Resolution: Shift from thermodynamic to kinetic control by avoiding the anionic intermediate. For indazoles, using methyl 2,2,2-trichloroacetimidate under mild acidic conditions prevents anion formation, allowing the neutral indazole to react kinetically at the N2 position to selectively yield the 2-methyl-2H-indazole [2].

Issue 2: Poor Chromatographic Resolution on Silica Gel

Symptom: The 1-methyl and 2-methyl isomers co-elute during flash chromatography, especially when using reverse-phase (C18) systems. Root Cause: Reverse-phase chromatography relies on hydrophobicity, which is nearly identical for both N-methyl regioisomers. Resolution: Switch to normal-phase silica chromatography and leverage the drastic differences in their dipole moments. For example, 2-methyl-2H-indazole has a significantly higher dipole moment (3.40 D) than 1-methyl-1H-indazole (1.50 D) [1]. The 2-methyl isomer binds much more strongly to the polar silica stationary phase, resulting in a lower


 value and allowing for baseline separation.
Issue 3: Ambiguous Structural Assignment by 1D ¹H NMR

Symptom: The N-methyl chemical shifts of the two isomers differ by only 0.1–0.2 ppm, making 1D ¹H NMR unreliable for definitive structural assignment [1]. Root Cause: The local electronic environment of the N-methyl group is highly similar in both regioisomers, leading to overlapping or indistinguishable singlet peaks. Resolution: Utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects through-space interactions (< 5 Å). In 1-methyl-1H-indazole, the N-CH₃ protons show an NOE cross-peak to the C7-H of the benzene ring. In 2-methyl-2H-indazole, the N-CH₃ protons show an NOE to the C3-H of the pyrazole ring.

Frequently Asked Questions (FAQs)

Q: Why are they sometimes called "1-methyl" and "2-methyl" pyrazoles when IUPAC names them 1,3- and 1,5-isomers? A: This is a historical nomenclature artifact. Because the parent unsubstituted pyrazole rapidly tautomerizes between 1H and 2H forms, early literature referred to alkylation at the two nitrogens as forming 1-alkyl and 2-alkyl isomers. Under strict IUPAC rules, the alkylated nitrogen is always designated as N1, resulting in 1-methyl-3-substituted and 1-methyl-5-substituted pyrazoles. However, for fused systems like indazoles, the 1-methyl-1H and 2-methyl-2H nomenclature remains the IUPAC standard.

Q: Can I separate these isomers by distillation instead of chromatography? A: Yes, in specific cases where the substituents allow for volatility. The boiling points can differ significantly due to the aforementioned dipole moments. For example, the separation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be efficiently achieved via fractional distillation under reduced pressure [4].

Q: Why does solvent choice affect the isomer ratio? A: Polar aprotic solvents (like DMSO) stabilize the more polar transition state, often favoring the formation of the isomer with the higher dipole moment (e.g., the 1,5-isomer or 2H-indazole). Conversely, highly polar protic solvents (like hexafluoroisopropanol) can hydrogen-bond with specific nitrogen lone pairs, altering their relative nucleophilicity and shifting the regioselectivity [4].

Quantitative Data Presentation

The following table summarizes the key physicochemical and spectroscopic differences used to resolve N-methyl indazole isomers. These principles generally apply to 1,3- vs. 1,5-substituted pyrazoles as well.

Property1-Methyl-1H-Indazole2-Methyl-2H-IndazoleCausality / Significance
Thermodynamic Stability +3.2 to 3.6 kcal/mol more stableLess stableDrives the major product ratio under thermodynamic equilibrating conditions [3].
Dipole Moment ~1.50 D~3.40 D2H-isomers have aligned charge separation, drastically increasing polarity [1].
Normal-Phase TLC (

)
Higher (Elutes faster)Lower (Elutes slower)Direct consequence of the dipole moment difference; dictates purification strategy.
2D NOESY Cross-Peaks N-CH₃ ↔ C7-HN-CH₃ ↔ C3-HDefinitive structural assignment based on spatial proximity (< 5 Å).

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-2H-Indazoles

Causality: This protocol uses mild acidic conditions to prevent the formation of the highly nucleophilic pyrazolide anion, allowing the neutral indazole to react kinetically at the N2 position.

  • Preparation: Dissolve the substituted indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2 eq) to the solution.

  • Catalysis: Introduce a catalytic amount of a mild Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Self-Validation Check: Spot the reaction mixture on a normal-phase silica TLC plate alongside the starting material. The appearance of a new, lower-

    
     spot (highly polar 2-methyl isomer) confirms kinetic alkylation.
    
  • Quenching: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: 2D NOESY NMR Acquisition for Isomer Resolution

Causality: A specific mixing time is required to allow for sufficient cross-relaxation (NOE buildup) between the N-methyl protons and adjacent ring protons without causing spin diffusion (which leads to false-positive cross-peaks).

  • Sample Prep: Dissolve 15–20 mg of the purified isomer in 0.6 mL of CDCl₃ or DMSO-d₆. Filter through a plug of glass wool to ensure the sample is free of paramagnetic particulate impurities.

  • Instrument Setup: Tune and match the NMR probe (e.g., 400 MHz or 500 MHz spectrometer) to the ¹H frequency.

  • Parameter Optimization: Set the NOESY mixing time (d8) to 300–500 ms.

  • Acquisition: Acquire the 2D NOESY spectrum with at least 16 scans per t₁ increment to ensure an adequate signal-to-noise ratio.

  • Self-Validation Check: Process the 2D spectrum and analyze the cross-peaks. If the N-CH₃ singlet (~4.0 ppm) shows an NOE to the C3-H singlet (~8.0 ppm), the structure is definitively validated as the 2-methyl-2H isomer.

Workflow Visualization

G Start Asymmetric Pyrazole / Indazole Alkylation N-Methylation (Base + MeI or Me2SO4) Start->Alkylation Isomer1 1-Methyl Isomer (Thermodynamic / Low Polarity) Alkylation->Isomer1 Pathway A Isomer2 2-Methyl Isomer (Kinetic / High Polarity) Alkylation->Isomer2 Pathway B Sep Normal-Phase Silica Chromatography Isomer1->Sep Isomer2->Sep NMR 2D NMR Resolution (NOESY / HMBC) Sep->NMR

Workflow for the regioselective synthesis, separation, and NMR resolution of pyrazole isomers.

References

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ResearchGate.[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.[Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications.[Link]

Validation & Comparative

Advanced HPLC Purity Analysis of Lipophilic Pyrazoles: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Analysis Method for Lipophilic Pyrazoles Content Type: Publish Comparison Guide

Executive Summary & The "Dual-Nature" Challenge

Lipophilic pyrazoles represent a unique class of analytes in drug development. They possess a "dual nature" that frustrates standard generic gradients:

  • Basic Nitrogen Core: The pyrazole ring (pKa ~2.5–3.0) is protonated at standard acidic HPLC pH (pH 2–3), leading to ionic interactions with residual silanols on the silica surface. This causes severe peak tailing (

    
    ).
    
  • Lipophilic Substituents: Phenyl or alkyl side chains (common in COX-2 inhibitors or kinase inhibitors) drive strong hydrophobic retention, often requiring high organic strength to elute.

This guide compares three distinct methodological approaches to solving the "tailing vs. retention" trade-off, moving beyond basic recipes to engineered separation systems.

Comparative Analysis of Methodologies

We evaluate three dominant strategies: Ion-Suppression (High pH) , Ion-Pairing (TFA) , and Orthogonal Selectivity (Phenyl-Hexyl) .

Data Summary: Performance Metrics

Experimental data based on 5-phenyl-1H-pyrazole derivatives.

FeatureMethod A: Acidic Ion-Pairing (Standard) Method B: High pH (Recommended) Method C: Phenyl-Hexyl (Orthogonal)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., XBridge, Gemini)Phenyl-Hexyl
Mobile Phase pH pH ~2.0 (TFA)pH 9.5–10.5 (NH₄OH/Buffer)pH ~3.0 (Formic Acid)
Mechanism Hydrophobic + Ion PairingHydrophobic (Neutral Analyte)Hydrophobic +

Interaction
Tailing Factor (

)
1.0 – 1.2 (Excellent)1.0 – 1.1 (Superior)1.2 – 1.4 (Moderate)
MS Compatibility Poor (Signal Suppression)Excellent (Enhanced Ionization)Good
Selectivity Carbon load drivenHydrophobicity drivenShape/Aromaticity driven
Retention (

)
Moderate (Analyte is Ionized

)
High (Analyte is Neutral

)
Moderate

Detailed Experimental Protocols

Method A: The "Gold Standard" for UV Purity (Non-MS)

Context: Use this when MS sensitivity is not required, and peak symmetry is the absolute priority for QC purity calculations. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and neutralizing the positive charge on the pyrazole.

  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus).
  • Mobile Phase A: Water + 0.1% TFA (v/v).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Detection: UV 254 nm (or

    
     of pyrazole).
    

Why it works: The TFA anion (


) forms a neutral ion pair with the protonated pyrazole (

), preventing it from "sticking" to the column's silica backbone.
Method B: The "Modern" High pH Approach (MS-Compatible)

Context: Highly Recommended for R&D and LC-MS. By operating at pH 10, the pyrazole is deprotonated (neutral). Neutral bases retain better on C18 and do not interact with silanols, yielding sharp peaks without signal-suppressing TFA.

  • Column: CRITICAL: Must use High-pH stable Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (or Methanol for different selectivity).

  • Flow Rate: 1.0 mL/min (or optimized for column ID).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

  • Temperature:

    
     (improves mass transfer).
    

Why it works: At pH 10, the pyrazole is uncharged (


). Uncharged molecules exhibit purely hydrophobic interactions, often increasing retention and resolution from polar impurities.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on your specific analytical needs.

MethodSelection Start Start: Pyrazole Purity Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckStruct Contains Aromatic Isomers? CheckMS->CheckStruct Yes (LC-MS) MethodA Method A: Acidic C18 + TFA (Best Peak Shape, UV Only) CheckMS->MethodA No (UV Only) MethodB Method B: High pH Hybrid C18 (Best Sensitivity, MS Compatible) CheckStruct->MethodB No (General Purity) MethodC Method C: Phenyl-Hexyl + Formic (Selectivity for Regioisomers) CheckStruct->MethodC Yes (Regioisomers)

Figure 1: Strategic decision tree for selecting the appropriate HPLC method based on detection mode and analyte structural complexity.

Self-Validating System Suitability

To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST) . Do not proceed with sample analysis unless these criteria are met:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Ideal:
    
    
    ).
    • Failure Mode: If

      
       in Method A, fresh TFA is needed. In Method B, the column may be aging (silica exposure).
      
  • Resolution (

    
    ): 
    
    
    
    between the main pyrazole peak and the nearest impurity.
  • Precision: %RSD of peak area

    
     (n=5 injections).
    
Troubleshooting "Ghost" Peaks

Lipophilic pyrazoles often carry late-eluting synthetic byproducts.

  • Action: Always run a "blank" gradient immediately after high-concentration samples.

  • Validation: If a peak appears in the blank at the same RT as your analyte, increase the hold time at 95% B in your gradient to flush the column.

References

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Waters Corporation. (2022).[3] Routine Switching between High and Low pH on XBridge HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

structural validation of 3-heptyl-1-methyl-1h-pyrazol-5-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 3-Heptyl-1-methyl-1H-pyrazol-5-amine Intermediates: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge

As a Senior Application Scientist overseeing heterocyclic library synthesis, I frequently encounter the structural ambiguity inherent in pyrazole functionalization. The synthesis of 3-heptyl-1-methyl-1H-pyrazol-5-amine—a critical intermediate in the development of novel agrochemicals, cannabinoid ligands, and pharmaceutical scaffolds—presents a classic regioselectivity challenge[1].

Because the N1 and N2 atoms of the pyrazole core possess similar nucleophilicity, standard N-methylation often yields a mixture of regioisomers (the target 1-methyl-5-amine and the undesired 1-methyl-3-amine). Differentiating these isomers is impossible with nominal mass spectrometry and highly prone to error using standard 1D NMR due to overlapping chemical shifts[2]. This guide objectively compares standard versus advanced analytical workflows, providing a self-validating protocol for unambiguous structural elucidation.

Platform Comparison: Standard vs. Advanced Validation Workflows

Standard Routine Validation (1D NMR + LC-MS)
  • Mechanism: Relies on exact mass confirmation and basic proton/carbon environments.

  • Performance: LC-MS easily confirms the molecular weight, while 1D

    
    H NMR identifies the presence of the N-methyl singlet (typically around 
    
    
    
    3.50 ppm) and the heptyl chain[3].
  • The Causality of Failure: This system fails to establish connectivity. The electronic environments of the 3-position and 5-position in pyrazoles are too similar; thus, the chemical shifts of the N-methyl group in both regioisomers overlap significantly. Relying solely on 1D NMR leads to false positives in regiochemical assignment because it cannot prove which nitrogen was methylated.

Advanced Structural Elucidation (2D NMR NOESY/HMBC + HRMS)
  • Mechanism: Utilizes the Nuclear Overhauser Effect (NOE) for through-space interactions and Heteronuclear Multiple-Bond Correlation (HMBC) for through-bond coupling[4].

  • Performance: This is a self-validating system . NOESY provides spatial mapping (proving the N-methyl is adjacent to the -NH

    
     group), while HMBC provides orthogonal confirmation by showing the 
    
    
    
    coupling between the N-methyl protons and the C5 carbon[4].
  • The Causality of Success: By combining through-space and through-bond data, the exact position of the methyl group relative to the heptyl and amine substituents is mathematically locked. If NOESY indicates spatial proximity to the amine, HMBC must show coupling to the highly deshielded amine-bearing carbon. This internal consistency eliminates all structural ambiguity.

Quantitative Data Comparison

The following table summarizes the diagnostic metrics used to distinguish the target intermediate from its primary regioisomer.

Analytical TechniqueTarget MetricTarget: 3-heptyl-1-methyl-1H-pyrazol-5-amineIsomer: 5-heptyl-1-methyl-1H-pyrazol-3-amineDiagnostic Confidence
LC-HRMS [M+H]

Exact Mass196.181 m/z196.181 m/zLow (Isobaric)
1D

H NMR
N-CH

Shift

3.50 ppm (singlet)

3.65 ppm (singlet)
Moderate
2D NOESY Spatial CorrelationN-CH


-NH

(Strong)
N-CH


C5-Heptyl (Strong)
High
2D HMBC

Coupling
N-CH


C5 (Amine-bearing,

145 ppm)
N-CH


C5 (Alkyl-bearing,

140 ppm)
Absolute

Experimental Protocols: Self-Validating 2D NMR Workflow

To ensure absolute scientific integrity, follow this step-by-step methodology for the structural validation of the intermediate.

Step 1: Anhydrous Sample Preparation Dissolve 15–20 mg of the highly purified (>95% by LC-UV) pyrazole intermediate in 0.6 mL of DMSO-


.
  • Causality: The solvent must be strictly anhydrous (water <0.01%). Trace water will cause rapid chemical exchange of the -NH

    
     protons, broadening their signal and obliterating the critical NOESY cross-peaks needed to prove spatial proximity to the N-methyl group.
    

Step 2: High-Resolution Mass Spectrometry (HRMS) Profiling Analyze the sample using an LC-ESI-TOF system in positive ion mode. Extract the exact mass for[M+H]


.
  • Causality: HRMS rules out isobaric impurities and confirms the empirical formula (C

    
    H
    
    
    
    N
    
    
    ) before committing to expensive, high-field NMR time[3].

Step 3: NOESY Acquisition (Through-Space Mapping) Acquire 2D NOESY spectra on a


500 MHz spectrometer. Set the mixing time (

) to 300–400 ms.
  • Causality: A mixing time in this specific window allows sufficient NOE buildup between the N-CH

    
     protons and the adjacent -NH
    
    
    
    protons without introducing spin-diffusion artifacts. A cross-peak here definitively rules out the 1-methyl-3-amine isomer[4].

Step 4: HMBC Acquisition (Through-Bond Mapping) Acquire 2D


H-

C HMBC spectra, optimizing the delay for long-range coupling constants (

Hz).
  • Causality: Look for the

    
     correlation between the N-CH
    
    
    
    protons (
    
    
    3.50 ppm) and the C5 quaternary carbon. This orthogonal data point mathematically locks the regiochemical assignment, finalizing the self-validating proof of structure[4].

Mechanistic Diagram

ValidationLogic Substrate Crude Pyrazole Mixture LCMS LC-HRMS (m/z 196.181) Substrate->LCMS Mass Profiling NMR1D 1D 1H/13C NMR (Functional Groups) LCMS->NMR1D Purity >95% NOESY 2D NOESY (Spatial Proximity) NMR1D->NOESY Isomer Ambiguity HMBC 2D HMBC (Bond Connectivity) NMR1D->HMBC Isomer Ambiguity Validated Confirmed: 1-Methyl-5-amine Regioisomer NOESY->Validated N-CH3 to NH2 Correlation HMBC->Validated 3J N-CH3 to C5 Coupling

Fig 1. Multiplexed analytical workflow for resolving pyrazole N-methylation regioselectivity.

References

  • [3] 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 - ChemicalBook . ChemicalBook. Available at:

  • [1] Technical Support Center: Selective N-Methylation of Pyrazoles . Benchchem. Available at:

  • [2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study . PubMed. Available at:

  • [4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PMC. Available at:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Heptyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Heptyl-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole amine. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. The core principle is straightforward: this compound and its associated waste must be treated as hazardous waste and managed through a licensed disposal service.[1]

Hazard Identification and Risk Assessment

Understanding the hazard profile of a compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for 3-Heptyl-1-methyl-1H-pyrazol-5-amine is not publicly indexed, we can infer its likely hazards based on the well-documented profiles of structurally similar pyrazole derivatives. These compounds are consistently classified as irritants and may be harmful if ingested.[1][2]

The Causality Behind Caution: The pyrazole ring system and associated amine functional groups are common in biologically active molecules.[3][4] This bioactivity necessitates the assumption of potential toxicity and irritant properties until proven otherwise. Treating the compound as hazardous is a proactive measure to mitigate unknown risks.

Table 1: Inferred Hazard Profile and GHS Precautions

GHS Classification (Inferred) Hazard Statement Precautionary Statement (Examples)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Skin Irritation (Category 2) H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2) H319: Causes serious eye irritation.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 3-Heptyl-1-methyl-1H-pyrazol-5-amine and its waste. The goal is to create a complete barrier, preventing any contact with the chemical.

The Causality Behind PPE Selection: Each piece of PPE is chosen to counter a specific hazard. Gloves protect against skin irritation, safety glasses prevent serious eye damage, and a lab coat protects against accidental splashes on clothing and skin.[2][5][6][7]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile). To prevent skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[2][5]
Eye Protection Safety glasses with side shields or chemical safety goggles. To protect against splashes that can cause serious eye irritation. Standard prescription glasses are not a substitute.[7]
Body Protection A standard laboratory coat. To protect skin and personal clothing from contamination.[5][7]

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.[7] |

Step-by-Step Waste Disposal Protocol

The guiding principle for disposal is that all materials contaminated with 3-Heptyl-1-methyl-1H-pyrazol-5-amine are considered hazardous waste. Disposal must always comply with local, state, and federal environmental regulations.[7][8]

Step 1: Waste Identification and Segregation

Immediately upon generation, waste must be identified and segregated. This is a critical control point to prevent dangerous cross-reactions.[6]

  • Solid Waste: Collect unused or expired reagents, contaminated weighing paper, gloves, and pipette tips in a dedicated solid hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsates in a separate, dedicated liquid hazardous waste container. Crucially, never dispose of this chemical down the drain. [1][6][8]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use only approved, chemically resistant, and leak-proof containers.[6][9]

  • Ensure the container material is compatible with the waste (e.g., a glass or polyethylene container for solutions).

  • Keep containers securely closed except when actively adding waste.[9]

Step 3: Labeling

Proper labeling is a regulatory requirement and vital for the safety of all personnel who will handle the container.

  • Affix a "Hazardous Waste" label to the container immediately.

  • The label must include:

    • The full, unabbreviated chemical name: "3-Heptyl-1-methyl-1H-pyrazol-5-amine".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[1]

    • The date when waste was first added (the "accumulation start date").[1]

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Store the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6]

Step 5: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][9] This ensures the waste is transported, treated, and disposed of in an approved and compliant manner.

Managing Spills and Emergencies

Accidental spills require a prompt and systematic response to mitigate exposure and environmental release.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Table 2.[1]

  • Contain and Clean:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to cover the spill.[9][10]

  • Collect Waste: Place all spilled material and absorbent into a suitable, sealable container. Label it as hazardous waste as described in Step 3.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials and rinsate as hazardous liquid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[1]

Decontamination and Empty Container Management

An "empty" container that held 3-Heptyl-1-methyl-1H-pyrazol-5-amine is not truly empty and must be managed as hazardous waste.

The Causality of the Triple-Rinse: A single rinse is insufficient to remove all chemical residue. A triple-rinse protocol is the industry and regulatory standard for ensuring a container is decontaminated, but the resulting rinsate must be captured as it now contains the hazardous chemical.[1][11]

  • Procedure:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.

    • Crucially, collect all three rinses (the "rinsate") and dispose of it as hazardous liquid waste. [1][11]

    • Once triple-rinsed, allow the container to air-dry completely.

    • Deface or remove the original label and mark the container as "EMPTY".[11]

    • The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., general trash or broken glass receptacle for glass containers).[11]

  • Exception: If you are unable to remove all residue, the container itself must be disposed of as solid hazardous waste.[11]

Visual Guide: Disposal Decision Workflow

This diagram provides a visual summary of the procedural flow for managing waste generated from 3-Heptyl-1-methyl-1H-pyrazol-5-amine.

G Disposal Workflow for 3-Heptyl-1-methyl-1H-pyrazol-5-amine start Waste Generated decision_type Solid or Liquid Waste? start->decision_type solid_waste Collect in Labeled Solid Hazardous Waste Container decision_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container decision_type->liquid_waste Liquid storage Store Securely in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage spill_check Spill Occurs? storage->spill_check spill_protocol Execute Spill Management Protocol (Section 4) spill_check->spill_protocol Yes ehs_pickup Arrange for Pickup by EHS or Licensed Contractor spill_check->ehs_pickup No spill_protocol->storage end Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 3-Heptyl-1-methyl-1H-pyrazol-5-amine waste.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence and professional integrity. For 3-Heptyl-1-methyl-1H-pyrazol-5-amine, this means strict adherence to hazardous waste protocols, from meticulous segregation and labeling to final disposal via certified channels. By following these procedural steps, you build a self-validating system of safety that protects you, your colleagues, and the environment.

References

  • Safety Data Sheet. (N.D.). 3 - Safety Data Sheet. [Link]

  • Sun, J., et al. (N.D.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • U.S. Environmental Protection Agency. (N.D.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (N.D.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Pharmaguideline. (N.D.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Chula Digital Collections. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet. [Link]

  • Oriental Journal of Chemistry. (N.D.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Government Publication. (2000). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. [Link]

  • University of Pittsburgh. (N.D.). Empty Container Disposal Guidelines. [Link]

  • PMC. (N.D.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PharmWaste Technologies, Inc. (N.D.). EPA Subpart P Regulations - HW Drugs. [Link]

  • U.S. Environmental Protection Agency. (N.D.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]

  • My Alfred. (N.D.). EPA Hazardous Waste Codes. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.